1-Bromo-4-{[2-(propan-2-yloxy)ethoxy]methyl}benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-bromo-4-(2-propan-2-yloxyethoxymethyl)benzene is an organic compound that belongs to the class of bromobenzenes It is characterized by a benzene ring substituted with a bromine atom and a 2-propan-2-yloxyethoxymethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-bromo-4-(2-propan-2-yloxyethoxymethyl)benzene typically involves a multi-step process starting from benzene. The key steps include:
Bromination: Benzene is brominated using bromine (Br₂) in the presence of a catalyst such as iron(III) bromide (FeBr₃) to form bromobenzene.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to maximize yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
1-bromo-4-(2-propan-2-yloxyethoxymethyl)benzene can undergo various types of chemical reactions, including:
Electrophilic Aromatic Substitution: The bromine atom on the benzene ring can be substituted by other electrophiles under suitable conditions.
Nucleophilic Substitution: The ether group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Reagents such as nitric acid (HNO₃) and sulfuric acid (H₂SO₄) for nitration, or acyl chlorides and aluminum chloride (AlCl₃) for Friedel-Crafts acylation.
Nucleophilic Substitution: Bases like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃) can be used.
Major Products
Nitration: 1-bromo-4-(2-propan-2-yloxyethoxymethyl)-2-nitrobenzene.
Friedel-Crafts Acylation: 1-bromo-4-(2-propan-2-yloxyethoxymethyl)-benzoylbenzene.
Scientific Research Applications
1-bromo-4-(2-propan-2-yloxyethoxymethyl)benzene has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-bromo-4-(2-propan-2-yloxyethoxymethyl)benzene in chemical reactions typically involves the formation of a positively charged intermediate (benzenonium ion) during electrophilic aromatic substitution . This intermediate then undergoes deprotonation to yield the substituted benzene product .
Comparison with Similar Compounds
Properties
Molecular Formula |
C12H17BrO2 |
---|---|
Molecular Weight |
273.17 g/mol |
IUPAC Name |
1-bromo-4-(2-propan-2-yloxyethoxymethyl)benzene |
InChI |
InChI=1S/C12H17BrO2/c1-10(2)15-8-7-14-9-11-3-5-12(13)6-4-11/h3-6,10H,7-9H2,1-2H3 |
InChI Key |
SDGVUJAKIMHHAF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OCCOCC1=CC=C(C=C1)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.